![molecular formula C7H7N3 B1397846 4-Methyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1140240-46-5](/img/structure/B1397846.png)

4-Methyl-1H-pyrazolo[4,3-c]pyridine

説明

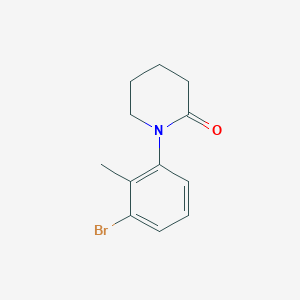

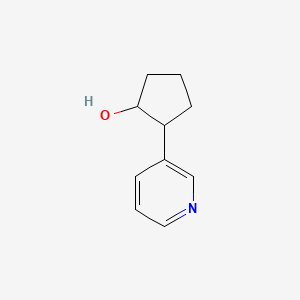

4-Methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound . It is a member of the pyrazolopyridines family, which are formed by the fusion of a pyrazole and a pyridine . These compounds are prevalent in biologically active compounds and have been evaluated for activity and access to pharmaceutical products .

Synthesis Analysis

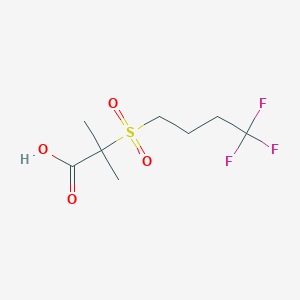

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods . One such method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provided the desired products with moderate to good yields . Another method involves the use of 1,3,-dialkyl-1H-pyrazole-5-amine as a starting material .Molecular Structure Analysis

The molecular structure of 4-Methyl-1H-pyrazolo[4,3-c]pyridine is composed of a pyrazole and a pyridine ring . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridines can be selectively elaborated along multiple growth-vectors . Specifically, N-1 and N-2 are accessed through protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl .科学的研究の応用

Synthesis and Device Characterization

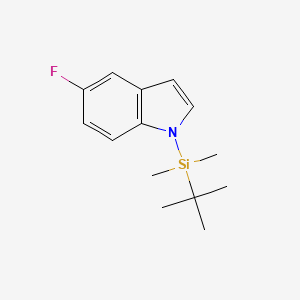

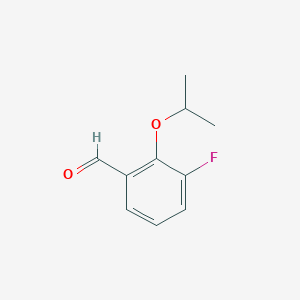

4-Methyl-1H-pyrazolo[4,3-c]pyridine derivatives have been synthesized and characterized for their potential use in device applications. Notable among these derivatives are those containing methoxy and hydroxy phenyl groups. These compounds demonstrate significant thermal stability and are used in the fabrication of devices showing rectification behavior under illumination conditions, indicating potential applications in photovoltaic properties (El-Menyawy et al., 2019).

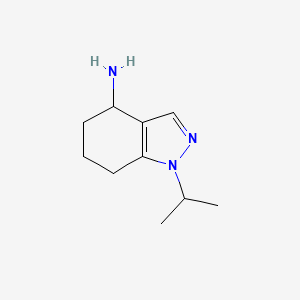

Development of Kinase-Focused Libraries

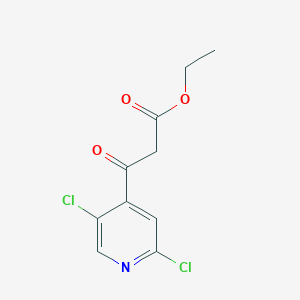

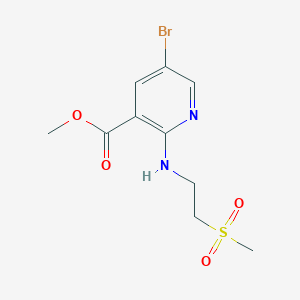

The 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, a class of compounds structurally related to 4-Methyl-1H-pyrazolo[4,3-c]pyridine, have been developed for their potential applications in drug discovery, particularly as kinase inhibitors. These compounds are synthesized through efficient and regioselective routes and have been adapted for parallel synthesis to create libraries suitable for screening against kinases and other cancer drug targets (Smyth et al., 2010).

Ultrasound-Promoted Synthesis

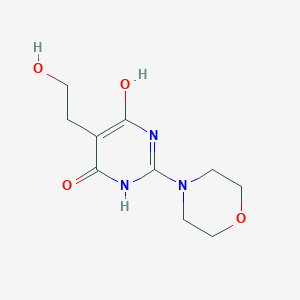

Another application is the ultrasound-promoted synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines. This method is rapid, yielding products in short reaction times with high efficiency, highlighting the utility of 4-Methyl-1H-pyrazolo[4,3-c]pyridine derivatives in streamlined chemical synthesis (Nikpassand et al., 2010).

Biomedical Applications

4-Methyl-1H-pyrazolo[4,3-c]pyridine and related derivatives have been explored for various biomedical applications. They show potential in the development of new anticancer and antimicrobial agents, as well as in the synthesis of novel nucleoside analogs with biological activity (Faidallah et al., 2010).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-methyl-1H-pyrazolo[4,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-6-4-9-10-7(6)2-3-8-5/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNISSNNFDHVEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731674 | |

| Record name | 4-Methyl-1H-pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1H-pyrazolo[4,3-c]pyridine | |

CAS RN |

1140240-46-5 | |

| Record name | 4-Methyl-1H-pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1397773.png)

![1-[2-(oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1397777.png)